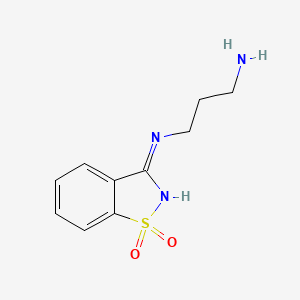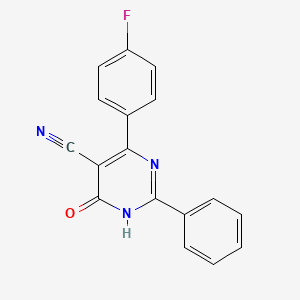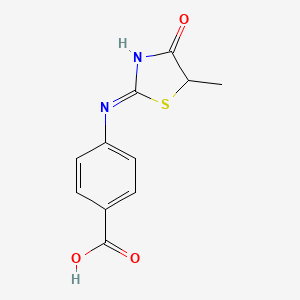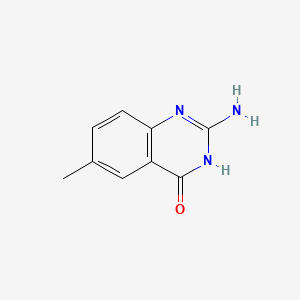![molecular formula C13H10N2OS B1418191 7-(3-metilfenil)tieno[3,2-d]pirimidin-4(3H)-ona CAS No. 1031989-23-7](/img/structure/B1418191.png)
7-(3-metilfenil)tieno[3,2-d]pirimidin-4(3H)-ona
Descripción general
Descripción
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a 3-methylphenyl substituent at the 7-position.
Aplicaciones Científicas De Investigación
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several
Mecanismo De Acción
Target of Action
Thieno[3,2-d]pyrimidin-4(3h)-one derivatives have been reported to exhibit significant antimicrobial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . Therefore, it is plausible that this compound may also target similar microbial species.
Mode of Action
It is known that thieno[3,2-d]pyrimidin-4(3h)-one derivatives can inhibit certain bacterial species . The inhibition likely occurs through the compound’s interaction with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death or growth inhibition.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in the targeted bacteria, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
The result of the action of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the inhibition of bacterial growth. Some thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The compounds were found to be non-cytotoxic, suggesting that they selectively target bacterial cells without harming human cells .
Análisis Bioquímico
Biochemical Properties
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as EZH2, a histone methyltransferase involved in gene silencing . The interaction between 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and EZH2 results in the inhibition of the enzyme’s activity, leading to changes in gene expression. Additionally, this compound has been found to interact with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing various cellular processes .
Cellular Effects
The effects of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various types of cells have been extensively studied. In cancer cells, this compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell migration . It influences cell function by modulating cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. Furthermore, 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its binding interactions with specific biomolecules. This compound binds to the active site of EZH2, inhibiting its enzymatic activity and preventing the methylation of histone proteins . This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one may interact with other enzymes and proteins, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to sustained inhibition of EZH2 activity and persistent changes in gene expression. These effects have been observed in both in vitro and in vivo studies, highlighting the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one while minimizing adverse effects.
Metabolic Pathways
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes biotransformation to form metabolites that may retain biological activity. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, affecting its efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with chromatin and other nuclear proteins . The presence of targeting signals and post-translational modifications may direct 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one to specific nuclear compartments, enhancing its ability to modulate gene expression and other nuclear processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which affords the thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thieno[3,2-d]pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thieno[3,2-d]pyrimidine derivatives, and substituted thieno[3,2-d]pyrimidines.
Propiedades
IUPAC Name |
7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-3-2-4-9(5-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSRBDVTAITIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
![7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1418110.png)
![7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1418111.png)


![ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate](/img/structure/B1418117.png)

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)



![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)


